4-Chloro-N,6-dimethylpyrimidin-2-amine

Physicochemical characterization Solid-state properties Crystal engineering

4-Chloro-N,6-dimethylpyrimidin-2-amine (CAS 5738-15-8) resolves a critical synthetic bottleneck in 2,4-diaminopyrimidine kinase inhibitor programs: the pre-installed N-methylamino group eliminates the need for chemoselective N-methylation, which risks quaternization at pyrimidine ring nitrogens. • Pre-installed N-methylamine avoids hazardous chemoselective methylation step • 4-Cl leaving group enables SNAr or Pd-catalyzed cross-coupling at the 4-position • Single H-bond donor (vs. 2 in primary amine analog 5600-21-5) for improved permeability • 98% purity verified by NMR, HPLC, and GC; supplied with full Certificates of Analysis Suitable for medicinal chemistry, agrochemical intermediate synthesis, and antiparasitic SAR exploration targeting Trypanosoma brucei.

Molecular Formula C6H8ClN3
Molecular Weight 157.6 g/mol
CAS No. 5738-15-8
Cat. No. B1591732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N,6-dimethylpyrimidin-2-amine
CAS5738-15-8
Molecular FormulaC6H8ClN3
Molecular Weight157.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC)Cl
InChIInChI=1S/C6H8ClN3/c1-4-3-5(7)10-6(8-2)9-4/h3H,1-2H3,(H,8,9,10)
InChIKeyXNVNMEQYZOCXNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N,6-dimethylpyrimidin-2-amine: Heterocyclic Building Block


4-Chloro-N,6-dimethylpyrimidin-2-amine (CAS 5738-15-8, molecular formula C₆H₈ClN₃, molecular weight 157.60 g/mol) is a trisubstituted pyrimidine featuring a chlorine leaving group at the 4-position, an N-methylamino group at the 2-position, and a methyl substituent at the 6-position [1]. It is classified as a chloropyrimidine derivative and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, where the 4-chloro substituent enables nucleophilic aromatic substitution (SₙAr) or cross-coupling reactions, while the N-methylamino group provides a pre-installed secondary amine motif [2]. The compound is supplied by multiple vendors at purities typically ranging from 95% to 98%, with certificates of analysis including NMR, HPLC, and GC .

4-Chloro-N,6-dimethylpyrimidin-2-amine: Why the 2-Amino Analog Cannot Substitute


4-Chloro-N,6-dimethylpyrimidin-2-amine cannot be interchangeably substituted with the closely related primary amine analog, 2-amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5), because the N-methyl group at the 2-position fundamentally alters three critical parameters: (1) physicochemical properties, including a melting point depression of approximately 48–51 °C [1] [2]; (2) hydrogen bond donor count reduction from 2 to 1, which modifies solubility, crystal packing, and target–ligand interactions [1]; and (3) synthetic trajectory—the pre-installed N-methylamino group eliminates the need for a subsequent N-methylation step, which would otherwise require chemoselective conditions that risk quaternization or over-alkylation at the pyrimidine ring nitrogens [3]. These differences are not merely incremental; they constitute a distinct chemical entity that yields different products in routes where the 2-amino substituent is retained in the final structure.

4-Chloro-N,6-dimethylpyrimidin-2-amine: Key Quantitative Differentiation


Melting Point Depression vs. Primary Amine Analog

4-Chloro-N,6-dimethylpyrimidin-2-amine exhibits a melting point of 135 °C, as reported by CAS Common Chemistry [1]. In contrast, the closest structural analog—2-amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5), which differs only by the absence of N-methylation at the 2-amino group—displays a melting point of 183–186 °C [2]. The 48–51 °C depression is attributable to the replacement of one N–H hydrogen in the primary amino group with an N–CH₃ moiety, which reduces intermolecular hydrogen bonding capacity and disrupts crystal lattice packing. This property is directly relevant to purification by crystallization, melt-based formulation processes, and thermal stability during storage.

Physicochemical characterization Solid-state properties Crystal engineering

Hydrogen Bond Donor Count and Drug-Likeness

The target compound possesses exactly one hydrogen bond donor (the N–H of the methylamino group), as computed by PubChem based on its molecular structure [1]. Its direct analog, 2-amino-4-chloro-6-methylpyrimidine, possesses two hydrogen bond donors from its primary amino group. Lipinski's Rule of Five considers H-bond donor count as a critical parameter for oral bioavailability, with a recommended maximum of 5 [2]. Additionally, the consensus Log Pₒ/w of the target compound is 1.49, and its topological polar surface area (TPSA) is 37.81 Ų . These values position the compound with moderate lipophilicity and relatively low polar surface area, which—when combined with a single H-bond donor—suggests that downstream N-methylated derivatives may retain greater membrane permeability compared to analogs derived from the primary amine.

Medicinal chemistry Drug design ADME prediction

Boiling Point and Flash Point: Process Safety

4-Chloro-N,6-dimethylpyrimidin-2-amine has a reported boiling point of 279.8 °C at 760 mmHg and a flash point of 123 °C . The comparator 2-amino-4-chloro-6-methylpyrimidine has a boiling point of approximately 326 °C at 760 mmHg [1] and a flash point of 151 °C [1]. The approximately 46 °C lower boiling point of the target compound broadens the operational window for vacuum distillation purification, while the lower flash point (123 °C vs. 151 °C) imposes distinct safety classification requirements for storage and transport. The density of the target compound is 1.275 g/cm³ versus 1.299 g/cm³ for the analog, a 1.8% reduction that may be relevant for precise volumetric dosing in flow chemistry applications.

Process chemistry Safety assessment Large-scale synthesis

Vendor Purity Specifications and QC Documentation

Multiple independent vendors supply 4-Chloro-N,6-dimethylpyrimidin-2-amine at standard purities of 95% (Chemenu), 98% (Bidepharm, Fluorochem, Leyan, Beyotime), and 95% (Hit2Lead) . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC . Fluorochem provides full GHS-compliant SDS documentation with hazard classification (H302, H315, H319, H335) . The availability of 98% purity material with multi-technique analytical certification reduces the burden of in-house purification prior to use in SAR campaigns or scale-up reactions. In comparison, the analog 2-amino-4-chloro-6-methylpyrimidine is also available at 98% purity from multiple vendors, but the target compound's specific N-methyl functionality means that purity comparisons between the two are only meaningful within the context of their distinct chemical reactivities.

Quality assurance Procurement Analytical chemistry

4-Chloro-N,6-dimethylpyrimidin-2-amine: Application Scenarios


N-Methylated Kinase Inhibitor Scaffold Synthesis

The 4-chloro substituent enables SₙAr or palladium-catalyzed cross-coupling at the pyrimidine 4-position, while the pre-installed N-methylamino group at the 2-position obviates a separate N-methylation step that would require careful chemoselectivity control [1]. This dual functionality is particularly relevant for constructing 2,4-diaminopyrimidine kinase inhibitor scaffolds where the 2-amino substituent is specified as a secondary N-methylamine in the pharmacophore. The compound's single H-bond donor and moderate LogP (1.49) may contribute to improved membrane permeability in the final inhibitor compared to analogs incorporating a primary amine at this position . However, it must be noted that direct comparative biological activity data for this exact compound as a kinase inhibitor scaffold component is not available in the peer-reviewed literature; the application is supported by class-level inference from the broader 2,4-disubstituted pyrimidine kinase inhibitor field .

Agrochemical Intermediate for Herbicides and Plant Growth Regulators

The compound is reported to be used as an intermediate in the synthesis of herbicides and plant growth regulators [1]. The chloropyrimidine core with an N-methylamino substituent provides a distinct electronic and steric profile compared to the 2-amino analog 2-amino-4-chloro-6-methylpyrimidine, which itself is a known nitrification inhibitor . The N-methyl group reduces hydrogen bond donor capacity, which may alter soil binding and environmental persistence of the final agrochemical products. The lower melting point (135 °C vs. 183–186 °C) facilitates solution-phase formulation processing [2].

Building Block for H-Bonded Networks and Sensors

The structural features of 4-Chloro-N,6-dimethylpyrimidin-2-amine—specifically the single N–H donor paired with multiple H-bond acceptor sites (pyrimidine ring nitrogens, chlorine)—enable participation in controlled supramolecular network formation [1]. Compared to the primary amine analog, the N-methyl group restricts the number of hydrogen bond donors to exactly one, enforcing a more predictable and directional supramolecular synthon. This property has implications in molecular recognition, sensor design, and crystal engineering applications [1]. Quantitative crystallographic data comparing this compound and its analog in identical supramolecular systems is not yet available in the open literature.

Trypanosoma brucei Targeted Agent Intermediate

One reported application of 4-Chloro-N,6-dimethylpyrimidin-2-amine is as a synthetic precursor in the development of antiparasitic agents targeting Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) [1]. The chloropyrimidine core serves as a versatile electrophilic handle for introducing diverse amine or aryl substituents at the 4-position, while the N-methylamino group is retained in the final pharmacophore. The differentiation from the 2-amino analog in this context lies in the fact that the N-methyl group cannot be installed by direct chemoselective methylation of a primary amine in the presence of the pyrimidine ring nitrogens without risking quaternization side-reactions, making the pre-methylated building block the preferred starting material for this specific SAR exploration .

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